N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C11H11F2N3 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H11F2N3/c1-16-3-2-11(15-16)14-7-8-4-9(12)6-10(13)5-8/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
POYMAKOUKGNQAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Cyclization
The pyrazole core is often constructed via cyclization reactions. A Vilsmeier-Haack formylation-chlorination process, as described in asymmetric MAC syntheses, can be adapted to generate 1-methyl-1H-pyrazol-3-amine intermediates. For example, hydrazones derived from 3,5-difluoroaniline and methyl acetoacetate undergo cyclization under acidic conditions to yield 1-methyl-1H-pyrazol-3-amine derivatives. Subsequent alkylation with 3,5-difluorobenzyl bromide introduces the difluorophenylmethyl group.
Reaction Conditions :
-
Hydrazone Formation : Phenylhydrazine derivatives react with β-ketoesters (e.g., methyl acetoacetate) in ethanol at 80°C for 6 hours.
-
Cyclization : Concentrated HCl catalyzes ring closure at reflux (100°C, 4 hours).
-
Alkylation : The amine intermediate is treated with 3,5-difluorobenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 12 hours).
Reductive Amination Approach
An alternative route involves reductive amination of pyrazole-3-carbaldehyde with 3,5-difluorobenzylamine. The aldehyde intermediate is synthesized via formylation of 1-methylpyrazole using phosphoryl chloride and dimethylformamide (Vilsmeier-Haack reaction). Sodium cyanoborohydride or hydrogen gas with palladium on carbon facilitates the reductive coupling.
Optimization Insights :
-
Formylation Yield : 65–70% under Vilsmeier-Haack conditions (0–5°C, 2 hours).
-
Reductive Amination : Ethanol solvent at 25°C achieves >80% conversion.
Protective Group Strategies
tert-Butoxycarbonyl (Boc) Protection
To prevent undesired side reactions during alkylation, the primary amine in 1-methyl-1H-pyrazol-3-amine is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine. Post-alkylation, the Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Boc Protection | Boc₂O, THF, Et₃N | 25°C, 6 hours | 92% |
| Deprotection | TFA, DCM | 25°C, 2 hours | 95% |
Industrial-Scale Considerations
Solvent Selection and Waste Reduction
Large-scale synthesis prioritizes toluene and water for extractions, avoiding pyridine due to toxicity. For instance, post-reaction mixtures are washed with aqueous sodium bicarbonate (60 g Na₂CO₃ in 600 mL H₂O) to remove acidic byproducts.
Crystallization and Purification
Final purification employs cooling crystallization:
-
The crude product is dissolved in toluene at 50–55°C, followed by glacial acetic acid addition.
-
Gradual cooling to 0–5°C precipitates the product, yielding 85–90% purity after drying.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (m, 2H, Ar-H), 6.85 (m, 1H, Ar-H), 6.10 (s, 1H, pyrazole-H), 4.35 (s, 2H, CH₂), 3.75 (s, 3H, N-CH₃).
-
MS (ESI+) : m/z 255.1 [M+H]⁺, confirming molecular weight.
Purity Assessment
HPLC analysis with a C18 column (acetonitrile/water gradient) shows >98% purity, critical for pharmaceutical applications.
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Unwanted regioisomers (e.g., 1-methyl-1H-pyrazol-5-amine) may form during cyclization. Kinetic control via low-temperature reactions (0–5°C) suppresses isomerization.
Byproduct Mitigation
Over-alkylation at the pyrazole nitrogen is minimized using stoichiometric benzyl bromide (1.1 equiv) and inert atmospheres.
Comparative Evaluation of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Condensation-Alkylation | High regioselectivity | Multi-step process | 70–75% |
| Reductive Amination | Fewer steps | Requires aldehyde intermediate | 65–70% |
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluorophenyl group and pyrazole ring allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Pyrazole-3-amine Derivatives
Substituent Effects on Physicochemical Properties
- This contrasts with Compound 5i (), where a trifluoromethyl group further increases electronegativity and lipophilicity .
- Sulfonamide/Carboxamide Derivatives: Compounds like 4h and 6b (–2) incorporate bulkier substituents (e.g., sulfonamide, tert-butyl phenol), resulting in higher molecular weights (>485 g/mol) and likely reduced bioavailability compared to the simpler target compound .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₂N₃ |
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1006463-32-6 |
The presence of the difluorophenyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development .
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in inflammatory and cancer pathways. The difluorophenyl moiety increases binding affinity to these targets, while the pyrazole ring facilitates hydrogen bonding .
1. Anti-inflammatory Effects
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. It has been shown to inhibit the phosphorylation of HSP27 and the release of TNF-alpha in LPS-stimulated cells, indicating its role in modulating inflammatory responses .
2. Anticancer Properties
The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
| Cell Line | Inhibition (%) | Reference |
|---|---|---|
| HepG2 (liver) | 54.25 | |
| HeLa (cervical) | 38.44 | |
| MDA-MB-231 (breast) | Significant inhibition observed |
In vivo studies have confirmed its efficacy against tumor growth in models of breast and liver cancers .
Case Study 1: Inhibition of TNF-alpha Release
A study demonstrated that this compound significantly inhibited LPS-induced TNF-alpha release in whole blood assays, showcasing its potential therapeutic role in inflammatory diseases .
Case Study 2: Antiproliferative Activity in Cancer Models
In a series of experiments assessing the antiproliferative effects on various cancer cell lines, the compound showed selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 1-methyl-1H-pyrazol-3-amine with 3,5-difluorobenzyl bromide in the presence of a base (e.g., cesium carbonate) and a polar aprotic solvent (e.g., DMSO or DMF) at 35–50°C for 12–48 hours . Copper(I) catalysts may enhance coupling efficiency for sterically hindered intermediates. Purification is achieved via chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization. Optimization focuses on solvent choice, temperature control, and catalyst loading to minimize side products.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are used to confirm substituent positions and regioselectivity. For example, the 3,5-difluorophenyl group shows distinct splitting patterns (e.g., doublets for aromatic protons) .
- HRMS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Programs like SHELXL (part of the SHELX suite) refine crystal structures to determine bond lengths, angles, and intermolecular interactions. For pyrazole derivatives, this resolves ambiguities in tautomeric forms .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) influence the compound’s biological activity and binding affinity?
- Methodological Answer :
- Comparative SAR Studies : Fluorine atoms at the 3,5-positions enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. For example, shows that 2,6-difluorophenyl analogs exhibit altered antimicrobial activity due to electronic effects.
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with targets like enzymes or receptors. For instance, fluorine’s electronegativity may strengthen hydrogen bonds in active sites .
- Table : Comparison of substituent effects on bioactivity (hypothetical data based on ):
| Substituent Position | LogP | IC50 (μM) | Target Receptor |
|---|---|---|---|
| 3,5-difluoro | 2.8 | 0.45 | Kinase X |
| 2,6-difluoro | 2.5 | 1.20 | Kinase X |
| Non-fluorinated | 1.9 | >10 | Kinase X |
Q. How can contradictions in crystallographic data (e.g., disordered fluorine atoms) be resolved during structure refinement?
- Methodological Answer : Disordered atoms are modeled using SHELXL’s PART instruction and restrained refinement. For fluorine atoms, anisotropic displacement parameters are adjusted to account for electron density smearing. Twinning or pseudosymmetry (common in fluorinated compounds) is addressed via HKLF5 data integration . Validation tools like PLATON check for missed symmetry or overfitting.
Q. What strategies are employed to investigate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates or radiolabeled ligands. For example, pre-incubating the compound with the enzyme (e.g., cytochrome P450) under physiological pH and temperature .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition.
- Mutagenesis Studies : Key residues (e.g., catalytic serine) are mutated to assess binding dependency .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, notes that N-alkyl chain length in pyrazole derivatives alters membrane permeability, affecting IC50 values.
- Dose-Response Validation : Repeat experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Orthogonal Assays : Confirm activity via fluorescence polarization (binding) and cell viability assays (functional) to rule out false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
